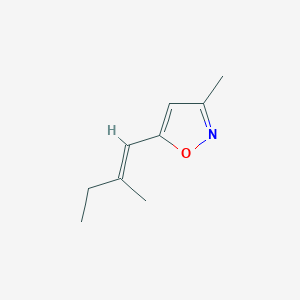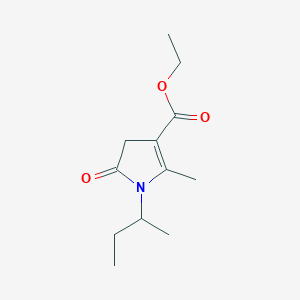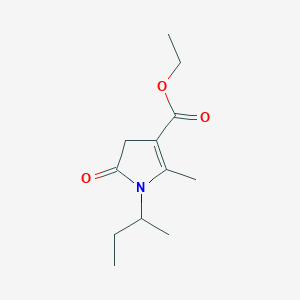![molecular formula C23H20N2O B12883298 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as fluorescent probes . This compound, in particular, is characterized by its unique structure, which includes a benzo[d]oxazole moiety and a styryl group attached to an N,N-dimethylaniline core.
Vorbereitungsmethoden
The synthesis of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline typically involves the coupling of a benzo[d]oxazole derivative with a styryl group. One common method involves the use of a palladium-catalyzed Heck reaction, where the benzo[d]oxazole derivative is reacted with a styryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is primarily based on its ability to interact with specific molecular targets through its aromatic and styryl groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s fluorescence properties. In biological systems, the compound may interact with cellular components, leading to changes in fluorescence that can be used to monitor biological processes .
Vergleich Mit ähnlichen Verbindungen
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline can be compared with other benzoxazole derivatives, such as:
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its use in fluorescent applications and as a viscosity-sensitive fluorophore.
2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl derivatives: These compounds have shown significant biological activities, including antimicrobial and anticancer properties.
Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivatives: These compounds are used as fluorescent probes with large Stokes shifts and high selectivity towards specific ions.
The uniqueness of this compound lies in its specific structural features that confer distinct fluorescence properties and its versatility in various scientific applications.
Eigenschaften
Molekularformel |
C23H20N2O |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)20-15-11-18(12-16-20)8-7-17-9-13-19(14-10-17)23-24-21-5-3-4-6-22(21)26-23/h3-16H,1-2H3/b8-7+ |
InChI-Schlüssel |
RPQUKCCHIPURTA-BQYQJAHWSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


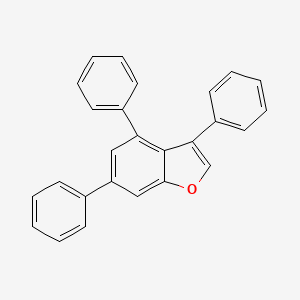
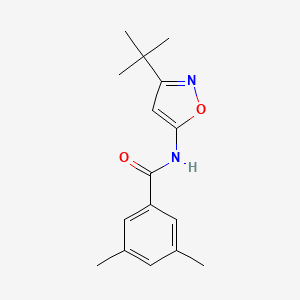
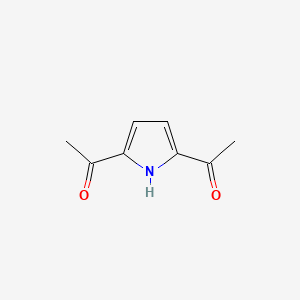
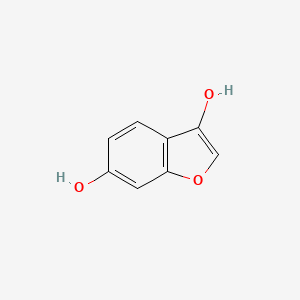
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
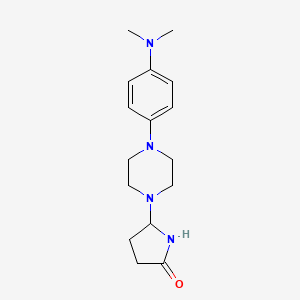
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
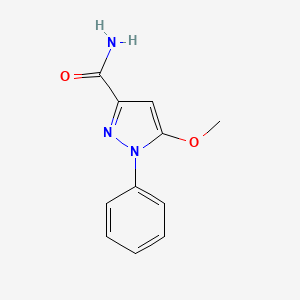
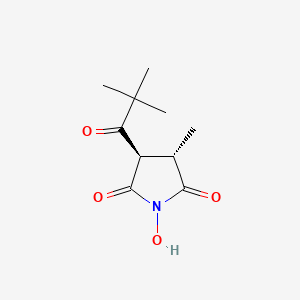
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
